1-(4-Ethoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide
Beschreibung
1-(4-Ethoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide is a triazine derivative featuring a central 1,3,5-triazine ring substituted with ethoxy (C₂H₅O), morpholino (C₄H₈NO), and hydrazinecarboxamide (NH₂NHCONH₂) groups. The ethoxy group provides electron-donating properties, while the morpholino substituent enhances solubility and metabolic stability due to its polar, non-aromatic heterocyclic structure .
Eigenschaften
IUPAC Name |
1-amino-1-(4-ethoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N7O3/c1-2-20-10-14-8(16-3-5-19-6-4-16)13-9(15-10)17(12)7(11)18/h2-6,12H2,1H3,(H2,11,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQBOEQHLMZJMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N(C(=O)N)N)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364099 | |
| Record name | Hydrazinecarboxamide, 1-[4-ethoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696625-76-0 | |
| Record name | Hydrazinecarboxamide, 1-[4-ethoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
The synthesis of 1-(4-Ethoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4,6-trichloro-1,3,5-triazine, which is commercially available and serves as the core structure for further modifications.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of one of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine with ethoxy group using sodium ethoxide in an appropriate solvent.
Morpholine Substitution: The second chlorine atom is then substituted with morpholine in the presence of a base such as sodium carbonate in a solvent mixture of dioxane and water at elevated temperatures.
Hydrazinecarboxamide Formation: Finally, the third chlorine atom is replaced with hydrazinecarboxamide under controlled conditions to yield the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(4-Ethoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.
Condensation: It can participate in condensation reactions with carboxylic acids or amines to form amides or other condensation products.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceutical agents due to its potential biological activities, such as antibacterial, anticancer, and antiviral properties.
Agriculture: The compound is explored for its use as a pesticide or herbicide, leveraging its ability to inhibit specific biological pathways in pests or weeds.
Materials Science: It is utilized in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties and stability.
Biological Research: The compound is used as a tool in biological studies to investigate its effects on various cellular processes and molecular targets.
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial effects, or interact with cellular proteins involved in cancer cell proliferation, resulting in anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Ethoxy vs.
- Morpholino vs. Diethylamino: Morpholino (polar, non-aromatic) in the target compound offers better aqueous solubility than diethylamino (non-polar) in compound 2f .
- Hydrazinecarboxamide vs. Sulfonamide : The hydrazinecarboxamide group in the target compound may engage in stronger hydrogen bonding compared to sulfonamide in chlorsulfuron, influencing target specificity .
Biologische Aktivität
1-(4-Ethoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, antimicrobial activity, and enzyme inhibition, supported by relevant case studies and data tables.
Chemical Structure and Properties
The compound is characterized by a triazine core with an ethoxy group and a morpholine substituent. Its molecular formula is and it has a molecular weight of approximately 245.28 g/mol. The presence of the hydrazinecarboxamide moiety is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to hydrazinecarboxamides. For instance, derivatives of hydrazinecarboxamide have shown significant activity against various cancer cell lines. A notable study reported that certain hydrazine derivatives exhibited IC50 values against colon carcinoma HCT-116 cells as low as 6.2 μM, indicating potent anticancer activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound 37d | HCT-116 | 6.2 |
| Compound 47e | T47D (breast cancer) | 43.4 |
| Compound 47f | T47D (breast cancer) | 27.3 |
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. A study involving various hydrazinecarboxamide derivatives demonstrated effective inhibition against a range of microbial strains, suggesting potential applications in treating infections .
Table 2: Antimicrobial Activity of Hydrazine Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Hydrazine Derivative A | Staphylococcus aureus | 12.5 µg/mL |
| Hydrazine Derivative B | E. coli | 25 µg/mL |
Enzyme Inhibition
The compound has shown promise in inhibiting key metabolic enzymes such as acetylcholinesterase (AChE), which is significant for neurological disorders treatment . The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.
Table 3: Enzyme Inhibition Data
| Compound | Enzyme Target | Inhibition (%) |
|---|---|---|
| Compound X | AChE | 78% |
| Compound Y | AChE | 65% |
Case Studies
- Study on Anticancer Properties : A recent investigation into the anticancer effects of various hydrazinecarboxamide derivatives revealed that compounds with morpholino substitutions displayed enhanced cytotoxicity against leukemia and breast cancer cell lines .
- Synthesis and Evaluation : The green synthesis method using ultrasound for producing these compounds has been noted for its efficiency and eco-friendliness, yielding compounds with significant anticancer activity across multiple panels of cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 1-(4-Ethoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves coupling hydrazinecarboxamide with a triazine precursor under controlled conditions. Key factors include:
- Temperature: Reactions are often conducted at reflux (e.g., ethanol, 80°C) to ensure complete substitution of ethoxy and morpholino groups .
- Catalysts: Anhydrous potassium carbonate or other bases are used to deprotonate intermediates and stabilize reactive species .
- Purification: Column chromatography with polar/non-polar solvent mixtures (e.g., ethyl acetate/hexane) is critical for isolating high-purity products .
- Data Consideration: Monitor reaction progress via TLC or HPLC (using mobile phases like methanol/water with phosphate buffers, pH 5.5) to optimize time and solvent ratios .
Q. How can structural modifications to the triazine core enhance the compound’s stability or solubility for in vitro studies?
- Methodological Answer:
- Substituent Effects: Introduce polar groups (e.g., hydroxyl, amine) at the triazine C2 or C4 positions to improve aqueous solubility. Avoid bulky substituents that may sterically hinder binding in biological assays .
- Salt Formation: Hydrochloride salts of analogous triazines have shown improved crystallinity and stability .
Q. What standard characterization techniques are essential for confirming the compound’s structure?
- Methodological Answer:
- Spectroscopy:
- NMR: ¹H/¹³C NMR to verify substitution patterns (e.g., ethoxy δ ~1.3 ppm, morpholino δ ~3.7 ppm) .
- Mass Spectrometry: High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₆N₇O₂: ~274.13 g/mol).
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C 43.8%, H 5.8%, N 35.7%) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity in biological systems?
- Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to analyze electron density distributions at the triazine core, identifying nucleophilic/electrophilic sites for functionalization .
- Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the hydrazinecarboxamide group and π-π stacking with aromatic residues .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer:
- Metabolic Stability Assays: Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., oxidation at the morpholino ring) .
- Prodrug Design: Mask polar groups (e.g., hydrazinecarboxamide) with labile esters to improve bioavailability .
Q. How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) address ambiguities in structural elucidation?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
